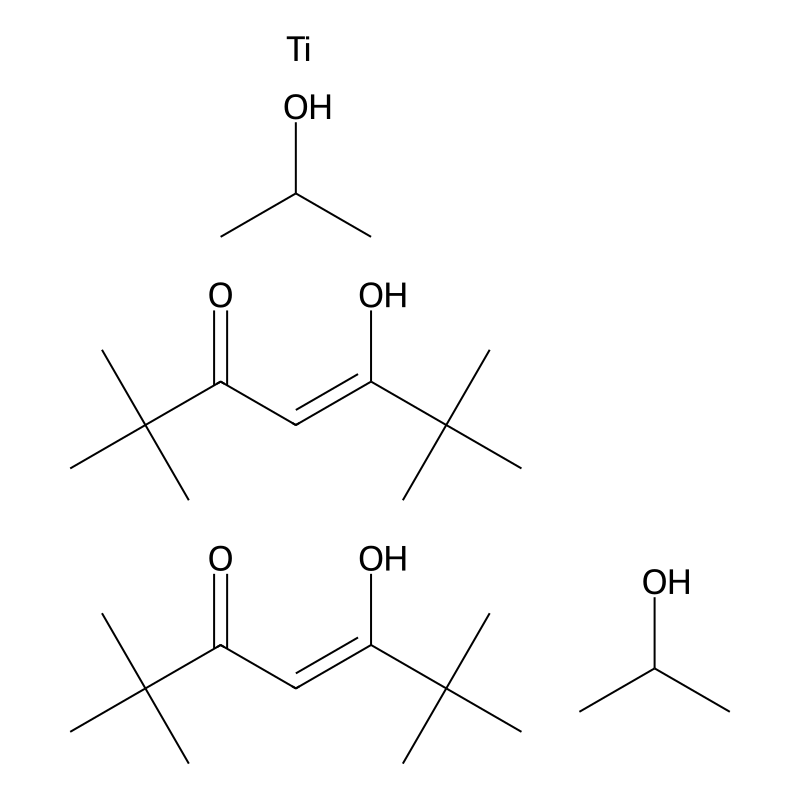Titanium diisopropoxide bis(tetramethylheptanedionate)

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Precursor for Titanium Dioxide Thin Films
Titanium diisopropoxide bis(tetramethylheptanedionate) shares some similarities with Titanium diisopropoxide bis(acetylacetonate), a well-established precursor for Titanium Dioxide (TiO₂) thin films used in various research applications []. TiO₂ is a versatile material with properties like photocatalytic activity and high refractive index, making it attractive for applications in solar cells, photocatalysis, and optoelectronics []. Research into Titanium diisopropoxide bis(tetramethylheptanedionate) could involve investigating its potential as a precursor for TiO₂ thin films with tailored properties.
Sol-Gel Chemistry
The presence of alkoxide groups (isopropoxide in this case) suggests Titanium diisopropoxide bis(tetramethylheptanedionate) might be applicable in sol-gel chemistry []. Sol-gel is a wet-chemical technique for synthesizing materials like nanoparticles, coatings, and glasses. Research could explore using this compound as a precursor in sol-gel processes to develop novel materials with specific functionalities.
Titanium diisopropoxide bis(tetramethylheptanedionate) is a titanium complex characterized by its unique molecular structure, which includes two isopropoxide groups and two tetramethylheptanedionate ligands. Its molecular formula is C28H52O6Ti, and it has a molecular weight of 532.58 g/mol. This compound appears as a white powder and has a melting point ranging from 171.1 to 184.6 °C, with a boiling point at 150 °C under reduced pressure (1 mmHg) and a flash point exceeding 110 °C .
The mechanism of action of titanium diisopropoxide bis(tetramethylheptanedionate) depends on the specific application. Here are some general points:
- Catalysis: The Lewis acidity of the Ti(IV) center allows it to interact with substrates and activate them for further reaction. The steric hindrance of the ligands influences the selectivity and activity of the catalyst.
- Sol-gel processing: During sol-gel processing, hydrolysis of the isopropoxide ligands leads to the formation of Ti-OH groups. These groups then undergo condensation reactions, forming a network of titanium oxide nanoparticles [].
Example Reactions:- Hydrolysis Reaction:
Research into the biological activity of titanium diisopropoxide bis(tetramethylheptanedionate) is limited but suggests potential applications in biomedicine due to its biocompatibility. Titanium compounds are generally known for their low toxicity and ability to promote cell adhesion, making them candidates for drug delivery systems and biomedical implants .
The synthesis of titanium diisopropoxide bis(tetramethylheptanedionate) typically involves the reaction of titanium tetrachloride with isopropanol in the presence of tetramethylheptanedione. This process can be conducted under an inert atmosphere to prevent moisture interference.
General Synthesis Steps:- Preparation of Titanium Precursor: React titanium tetrachloride with isopropanol.
- Addition of Ligands: Introduce tetramethylheptanedione to the solution.
- Reaction Conditions: Maintain an inert atmosphere and control temperature to facilitate complex formation.
- Purification: Isolate the product through crystallization or distillation techniques.
Titanium diisopropoxide bis(tetramethylheptanedionate) has several applications across various fields:
- Catalysis: Used as a catalyst in organic reactions due to its ability to stabilize reactive intermediates.
- Material Science: Employed in the synthesis of titanium-based materials, including ceramics and composites.
- Biomedical
Studies on the interactions of titanium diisopropoxide bis(tetramethylheptanedionate) with biological systems are ongoing. Preliminary findings indicate that it may interact favorably with cellular components, enhancing biocompatibility and reducing cytotoxicity compared to other titanium compounds. Further research is needed to fully understand these interactions and their implications for medical applications .
Titanium diisopropoxide bis(tetramethylheptanedionate) shares similarities with several other titanium-based compounds, particularly those that incorporate organic ligands.
Similar Compounds:- Titanium diisopropoxide bis(acetylacetonate): Known for its stability and use in catalysis.
- Titanium(IV) isopropoxide: A simpler compound often used as a precursor in sol-gel processes.
- Titanium tetra(isopropoxide): Used primarily in the production of titanium dioxide nanoparticles.
Comparison TableCompound Name Molecular Formula Unique Features Titanium diisopropoxide bis(tetramethylheptanedionate) C28H52O6Ti High stability, potential biomedical applications Titanium diisopropoxide bis(acetylacetonate) C14H26O4Ti Commonly used in organic synthesis Titanium(IV) isopropoxide C12H28O4Ti Simple structure, widely used precursor Titanium tetra(isopropoxide) C12H28O4Ti Key role in sol-gel processes
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Titanium diisopropoxide bis(tetramethylheptanedionate) | C28H52O6Ti | High stability, potential biomedical applications |
| Titanium diisopropoxide bis(acetylacetonate) | C14H26O4Ti | Commonly used in organic synthesis |
| Titanium(IV) isopropoxide | C12H28O4Ti | Simple structure, widely used precursor |
| Titanium tetra(isopropoxide) | C12H28O4Ti | Key role in sol-gel processes |
Titanium diisopropoxide bis(tetramethylheptanedionate) stands out due to its unique ligand arrangement, which enhances its stability and functional versatility compared to simpler titanium compounds.








